Fmoc-Gly-(Hmb)Gly-OH

Description

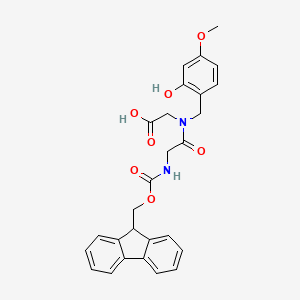

Fmoc-Gly-(Hmb)Gly-OH is a dipeptide derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). The compound incorporates a 2-hydroxy-4-methoxybenzyl (Hmb) group as a backbone protector, which prevents aspartimide formation and peptide chain aggregation during synthesis . The Hmb group is strategically placed on the amide nitrogen of glycine, effectively masking the reactive site and mitigating base-catalyzed side reactions. Upon completion of synthesis, the Hmb moiety is removed during trifluoroacetic acid (TFA)-mediated cleavage, restoring the native peptide sequence .

This compound is particularly valuable in synthesizing sequences prone to Asp-Gly motifs, where aspartimide formation can exceed 0.5% per deprotection cycle . Its application has been demonstrated in challenging syntheses, such as the prion peptide (residues 106–126), where traditional methods yielded only 7.3% of the target peptide, while Hmb-containing strategies improved outcomes .

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-35-18-11-10-17(24(30)12-18)14-29(15-26(32)33)25(31)13-28-27(34)36-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,23,30H,13-16H2,1H3,(H,28,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIOFQDXHFCTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

-

Resin : Wang or Rink amide resins are preferred for acid-labile linker compatibility.

-

First Glycine Coupling : Fmoc-Gly-OH is attached to the resin using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Hmb Protection Strategy

-

Backbone Protection : The Hmb group is introduced during the coupling of the second glycine to prevent aspartimide formation and β-sheet aggregation. Pre-activated Fmoc-Gly(Hmb)-OH is synthesized by reacting Fmoc-Gly-OH with 2-hydroxy-4-methoxybenzyl chloride (Hmb-Cl) in the presence of triethylamine (TEA).

-

Coupling Conditions :

Deprotection and Iterative Cycles

Table 1: SPPS Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagents | DIC/HOBt | |

| Fmoc-Gly(Hmb)-OH Equiv. | 3 | |

| Reaction Time | 2 hours | |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% EDT | |

| Yield (Crude) | 45–50% |

Solution-Phase Fragment Condensation

For large-scale production, solution-phase synthesis avoids resin costs and enables intermediate purification.

Fragment Preparation

Condensation Reaction

Table 2: Solution-Phase Optimization

| Parameter | Value | Source |

|---|---|---|

| Activation Reagents | DCC/NHS | |

| Temperature | 0°C → 25°C (gradual) | |

| Reaction Time | 4 hours | |

| Yield | 60–65% |

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and reproducibility:

Batch Process Highlights

Table 3: Industrial Synthesis Metrics

| Metric | Value | Source |

|---|---|---|

| Batch Size | 16.6 kg resin | |

| Crude Yield | 7.6 kg | |

| Purity (Post-Cleavage) | 98% | |

| Solvent Consumption | 10 volumes MTBE per batch |

Process Optimization and Challenges

Aggregation Mitigation

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-(Hmb)Gly-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Fmoc-Gly-(Hmb)Gly-OH is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to prevent aggregation and improve acylation kinetics makes it particularly valuable for synthesizing peptides that contain glycine-rich motifs. This compound is crucial for creating complex peptides that are otherwise challenging to synthesize due to their propensity to aggregate or form undesired by-products .

Drug Development

In medicinal chemistry, this compound is instrumental in designing peptide-based drugs. The stability conferred by the Hmb group allows for the formation of peptides with enhanced pharmacokinetic properties, which can be tailored for specific biological targets. This makes it a vital component in the development of therapeutic agents aimed at various diseases .

Bioconjugation

The compound facilitates the attachment of biomolecules to surfaces or other compounds, enhancing the functionality of diagnostic tools and therapeutic agents. This application is particularly relevant in the development of biosensors and drug delivery systems .

Research in Molecular Biology

This compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its incorporation into peptides can influence their secondary structure and aggregation behavior, providing insights into molecular mechanisms underlying various biological processes .

Custom Peptide Libraries

The compound is essential for generating diverse peptide libraries for screening potential drug candidates. By allowing researchers to modify peptide sequences easily, it streamlines the identification of effective compounds for therapeutic use .

Comparative Advantages

| Feature | This compound | Unprotected Glycine |

|---|---|---|

| Aggregation Prevention | Yes | No |

| Synthesis Complexity | High | Low |

| Stability | Enhanced | Standard |

| Pharmacokinetics | Improved | Variable |

Case Studies

-

Amyloid-beta Peptide Synthesis :

Research demonstrated that incorporating this compound into amyloid-beta peptides alters their propensity to form secondary structures such as alpha-helices and beta-sheets. This modification provides insights into the aggregation behavior associated with Alzheimer's disease . -

Transmembrane Peptides :

The use of this compound has enabled the successful synthesis of long transmembrane peptides with high purity. This achievement showcases its effectiveness in overcoming challenges associated with conventional methods .

Mechanism of Action

The mechanism of action of Fmoc-Gly-(Hmb)Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing for selective deprotection and subsequent reactions at the amine site. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fmoc-(Dmb)Gly-OH

- Structure : The 2,4-dimethoxybenzyl (Dmb) group replaces Hmb, offering similar backbone protection but with distinct chemical properties.

- Mechanism: Like Hmb, Dmb prevents aspartimide formation and aggregation.

- Applications :

- Drawbacks: The bulky Dmb group may hinder coupling of subsequent amino acids .

Research Findings :

Fmoc-Asp(OtBu)-(Hmb)Gly-OH

- Structure : Incorporates Hmb protection specifically at the Asp-Gly sequence .

- Mechanism : Blocks aspartimide formation by shielding the Asp β-carboxyl group.

- Limitations: Potential lactone formation during activation, requiring careful handling .

Fmoc-(Dcpm)Gly-OH

- Structure : Uses a dicyclopropylmethyl (Dcpm) backbone protector.

- Mechanism : Enhances steric hindrance to prevent aggregation and improve coupling efficiency.

- Applications : Outperformed Hmb in the synthesis of the prion peptide (106–126), achieving a 41% crude yield vs. Hmb’s 7.3% when paired with HATU coupling .

- Advantages : Superior in difficult sequences due to reduced steric clash during chain elongation.

Pseudoproline Dipeptides (e.g., Fmoc-Leu-Ser(ΨMe,Mepro)-OH)

- Structure : Introduces a threonine- or serine-derived oxazolidine to induce β-turn structures.

- Mechanism : Reduces aggregation by disrupting secondary structures.

- Synergy : Often used alongside Hmb or Dmb derivatives. For example, combining pseudoprolines with Fmoc-(Dmb)Gly-OH in the INSL5 A chain synthesis resulted in excellent HPLC profiles .

Standard Dipeptides (e.g., Fmoc-Gly-Gly-OH)

- Structure : Lacks backbone protection.

- Limitations : Highly prone to aggregation and aspartimide formation , especially in repetitive Gly or Asp-Gly sequences .

Comparative Data Table

Biological Activity

Fmoc-Gly-(Hmb)Gly-OH is a modified glycine derivative used primarily in peptide synthesis. Its unique structure and properties make it valuable in overcoming challenges associated with peptide aggregation and synthesis efficiency. This article explores the biological activity, synthesis methodologies, and relevant research findings about this compound.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protective group that facilitates solid-phase peptide synthesis (SPPS).

- Glycine Residue : A simple amino acid that plays a critical role in the stability and flexibility of peptides.

- Hmb (Hydroxymethylbenzyl) Group : This bulky side chain enhances the solubility and reduces aggregation tendencies of peptides, particularly in hydrophobic environments.

The molecular formula for this compound is .

1. Peptide Synthesis Efficiency

Research indicates that this compound significantly improves the synthesis of peptides containing glycine motifs. The incorporation of this derivative can prevent aggregation during synthesis, which is a common issue with sequences rich in glycine or hydrophobic residues . This property is particularly beneficial for synthesizing amyloidogenic and transmembrane peptides, which are notoriously difficult to produce using conventional methods.

2. Case Studies on Synthesis Applications

A notable study by Bayer et al. demonstrated the successful synthesis of a 64-residue transmembrane peptide using multiple substitutions of Hmb derivatives. The resulting peptide exhibited high purity, showcasing the effectiveness of Hmb modifications in complex peptide assemblies .

| Study | Peptide Type | Result |

|---|---|---|

| Bayer et al. | Transmembrane Peptide | High purity achieved with Hmb substitutions |

| Sheppard et al. | Various Peptides | Improved acylation and deprotection kinetics with Hmb derivatives |

3. Overcoming Aggregation

The use of this compound has been shown to reduce aggregation significantly in peptides that typically exhibit this behavior due to their hydrophobic nature. This is crucial for maintaining biological activity and ensuring proper folding of synthesized peptides .

Synthesis Techniques

The coupling efficiency of this compound can be enhanced through various methods, including:

- PyBOP/DIPEA Activation : A standard method for activating amino acids during SPPS.

- Use of Acid Fluorides : Effective for challenging couplings, yielding high success rates when coupled with appropriate solvents like toluene at elevated temperatures .

Deprotection Strategies

The removal of protective groups such as Fmoc and Hmb is typically performed under standard cleavage conditions. It is recommended to incorporate TIS (Triisopropylsilane) to enhance yields during the deprotection phase .

Q & A

Q. What is the primary role of Fmoc-Gly-(Hmb)Gly-OH in solid-phase peptide synthesis (SPPS)?

this compound is a dipeptide building block designed to prevent peptide chain aggregation during SPPS. The Hmb (2-hydroxy-4-methoxybenzyl) group acts as a temporary backbone protectant, reducing steric hindrance and improving solubility in hydrophobic sequences. This is particularly effective in Gly-Gly or Gly-Ala motifs, which are prone to β-sheet formation and aggregation. The Hmb group is cleaved during final TFA deprotection, restoring the native peptide sequence .

Q. How should this compound be stored and reconstituted for optimal stability?

- Storage : Store the lyophilized powder at -20°C in a dry environment to prevent hydrolysis. Solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid freeze-thaw degradation .

- Reconstitution : Dissolve in DMSO at 10 mM, then dilute with peptide-compatible solvents (e.g., DMF). For solubility challenges, pre-warm to 37°C and sonicate for 5–10 minutes .

Advanced Research Questions

Q. How does this compound mitigate aspartimide formation in Asp-Gly-containing peptides?

Aspartimide formation occurs when the β-carboxyl group of Asp cyclizes with the adjacent amide nitrogen, a common side reaction in SPPS. The Hmb group in this compound blocks this cyclization by sterically hindering the reactive amide bond. In studies, incorporating Hmb at Asp-Gly sites reduced aspartimide byproducts from >30% to <5% in a 64-residue transmembrane peptide . For validation, compare HPLC profiles of peptides synthesized with and without Hmb protection .

Q. What coupling strategies are optimal for introducing this compound into peptide chains?

- Coupling reagents : Use PyBOP/DIPEA or HATU/DIPEA for efficient activation. Pre-activate the dipeptide for 1–2 minutes before adding to the resin-bound sequence .

- Double coupling : For sequences with high aggregation propensity, perform two sequential couplings (30 minutes each) with intermediate DMF washes. Monitor by Kaiser test or Trityl assay .

Q. How does Hmb compare to Dmb (2,4-dimethoxybenzyl) in preventing aggregation and side reactions?

- Hmb : Provides superior aggregation prevention but introduces a hydroxyl group that may interfere with post-synthesis modifications (e.g., phosphorylation). It is fully removed during TFA cleavage .

- Dmb : Lacks reactive hydroxyl groups, making it preferable for acylations or phosphorylations. However, Dmb may require harsher cleavage conditions (e.g., prolonged TFA exposure) .

- Experimental validation : Synthesize a model peptide (e.g., prion peptide 106–126) with both derivatives and compare crude yields and HPLC purity .

Q. What analytical methods are critical for assessing the integrity of Hmb-protected intermediates?

- LC-MS : Monitor mass shifts (+152 Da for Hmb) during synthesis to confirm incorporation. Post-cleavage, verify removal of the Hmb group (expected mass shift -152 Da) .

- MALDI-TOF : Use to detect truncated sequences caused by incomplete coupling or premature Hmb cleavage .

- Circular Dichroism (CD) : Assess secondary structure formation (e.g., β-sheets) in protected vs. unprotected peptides to evaluate aggregation suppression .

Methodological Challenges & Solutions

Q. How can researchers troubleshoot low coupling efficiency of this compound in long hydrophobic sequences?

- Optimize solvent systems : Use DMF:DCM (1:1) or NMP to improve solubility. Add 0.1% HOBt to reduce racemization .

- Elevated temperature : Perform couplings at 45–50°C to disrupt β-sheet stacking. Use microwave-assisted SPPS for recalcitrant sequences .

- Pseudoproline combinations : Combine Hmb with pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ΨMe,Mepro)-OH) at strategic positions to further reduce aggregation .

Q. What steps prevent Hmb group acetylation during TFA cleavage?

Hmb is susceptible to O-acetylation if residual acetic acid is present. To avoid this:

- Post-cleavage treatment : Add 2% triisopropylsilane (TIS) and 2% water to the TFA cocktail to scavenge acetylating agents .

- Purification : Use reversed-phase HPLC with a C18 column and TFA-free mobile phases (e.g., ammonium bicarbonate) to isolate the native peptide .

Experimental Design Considerations

Q. How to design a study evaluating Hmb’s impact on peptide folding kinetics?

Q. What are the implications of Hmb’s steric effects on NMR structural studies?

The Hmb group may alter local conformational dynamics. To mitigate:

- Selective labeling : Use isotopic labeling (e.g., 13C-Gly) at non-Hmb positions.

- Comparative analysis : Acquire NOESY spectra of Hmb-protected and native peptides to identify artifactual contacts.

Data Contradictions & Validation

Q. How to resolve discrepancies in reported Hmb cleavage efficiency across studies?

Variations in cleavage efficiency (85–99%) often arise from differences in TFA cocktail composition. Validate conditions using:

Q. Why do some studies report Hmb-induced racemization despite its protective role?

Racemization occurs if coupling is performed under basic conditions (e.g., DIEA excess). Mitigate by:

- Lowering DIEA concentration : Use 2 equivalents instead of 4.

- Activation at 0°C : Reduce base-catalyzed racemization during Fmoc removal.

Quality Control & Safety

Q. What QC metrics ensure batch-to-batch consistency of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.